molecular formula C16H18ClNO B2965257 2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone CAS No. 315676-31-4

2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone

Cat. No.: B2965257
CAS No.: 315676-31-4
M. Wt: 275.78
InChI Key: BJNGSBJHZVXNCB-UHFFFAOYSA-N
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Description

2-Chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone is a pyrrole-based compound featuring a 2-phenylethyl substituent at the 1-position of the pyrrole ring and a chloroethanone group at the 3-position. This structure positions it as a versatile intermediate in organic synthesis, particularly for developing bioactive molecules. Its design combines lipophilic (2-phenylethyl) and reactive (chloroethanone) moieties, making it valuable for further functionalization .

Properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-12-10-15(16(19)11-17)13(2)18(12)9-8-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNGSBJHZVXNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone involves several steps. One common method includes the reaction of 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole with chloroacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroketone group participates in SN2 reactions, with the chlorine atom replaced by nucleophiles:

Reaction Type Conditions Product Source Analogy
Amine substitution Reflux with primary amines (e.g., NH₃)2-Amino-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone
Hydrazide formation Hydrazine hydrate in propan-2-olHydrazide derivative (precursor for heterocycle synthesis)
Thiol substitution NaSH in ethanol, 60°C2-Mercapto-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone

Condensation Reactions

The ketone group undergoes condensation with carbonyl-containing reagents:

Reagent Conditions Product Application
Hydrazines Reflux in acetic acidPyrazole derivatives (e.g., 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrazole)Antiviral agents
Hydroxylamine Ethanol, 80°COxime derivatives (potential chelating agents)
Aliphatic diketones Microwave irradiation, 100°CFused heterocycles (e.g., pyrrolo[3,4-b]pyridines)

Reduction and Oxidation

  • Ketone reduction : Using NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, yielding 2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanol .

  • Chlorine oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the chlorine may be replaced by hydroxyl groups, though this is less common due to steric hindrance .

Electrophilic Aromatic Substitution

The pyrrole ring’s electron density allows limited electrophilic substitution. Predicted sites:

  • C4 position : Least hindered by methyl or phenylethyl groups.

  • Reactions : Nitration or sulfonation requires mild conditions (e.g., HNO₃/AcOH at 0°C) .

Biological Activity and Derivatives

Derivatives of this compound exhibit anticoronaviral activity . Modifications include:

  • Replacing the chlorine with bioisosteres (e.g., fluorine) to enhance pharmacokinetics.

  • Introducing sulfonamide groups at the ketone position for antimicrobial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents at the pyrrole’s 1-position or modifications to the ethanone group.

Substituent Variations at the Pyrrole 1-Position

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone 2,3-Dihydroindenyl C₁₇H₁₈ClNO 287.79 Enhanced rigidity due to fused bicyclic system; potential for π-π interactions in drug design
2-Chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]ethanone 4-Methylphenyl (tolyl) C₁₅H₁₆ClNO 261.75 Increased lipophilicity vs. unsubstituted phenyl; methyl group may alter metabolic stability
2-Chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethanone 2,2,2-Trifluoroethyl C₁₀H₁₁ClF₃NO 253.65 Electron-withdrawing CF₃ group enhances electrophilicity of ethanone; improved metabolic resistance
2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone 3,5-Dichlorophenyl C₁₅H₁₃Cl₃NO 316.61 High lipophilicity and steric hindrance; potential antimicrobial applications
2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone 4-Chlorophenyl C₁₅H₁₄Cl₂NO 282.16 Balanced lipophilicity and reactivity; common intermediate for heterocyclic drug synthesis
Key Observations:
  • Electron-withdrawing groups (e.g., CF₃ in , Cl in ) increase the chloroethanone’s electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Bulky substituents (e.g., dihydroindenyl in ) introduce steric effects that may hinder reactions at the ethanone group but improve target selectivity.
  • Lipophilicity correlates with substituent type: phenethyl (target) > 4-chlorophenyl > 4-methylphenyl .

Modifications to the Ethanone Group

Compound Ethanone Modification Key Functionalization Reference
1-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-([1,3,4]thiadiazol-2-ylsulfanyl)-ethanone Thiadiazole-sulfanyl substitution Introduces heterocyclic moiety; potential for antimicrobial or kinase inhibitory activity
1-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)ethanone Tetrazole-sulfanyl substitution Enhances hydrogen-bonding capacity; applications in coordination chemistry or bioimaging
2-Chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone No aryl substituent Simplest analog; limited lipophilicity but high reactivity
Key Observations:
  • Heterocyclic substitutions (e.g., thiadiazole, tetrazole) expand utility in medicinal chemistry by enabling interactions with biological targets .
  • The chloroethanone group in the target compound remains a reactive handle for further derivatization, unlike non-halogenated analogs.

Biological Activity

2-Chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone is a synthetic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H18ClNO
  • Molecular Weight : 275.77 g/mol
  • CAS Number : 315676-31-4

The compound features a chlorinated ethanone moiety linked to a pyrrole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in modulating ion channels and potential anti-cancer properties.

Ion Channel Modulation

One of the primary areas of interest is the compound's interaction with transient receptor potential (TRP) channels, particularly TRPV4 and TRPV1. Studies have demonstrated that certain derivatives of pyrrole compounds can act as selective antagonists for these channels, influencing calcium influx in cells.

Compound TRPV4 Activity (IC50) TRPV1 Activity (IC50) Selectivity
This compoundTBDTBDHigh Selectivity for TRPV4

Case Studies

  • TRPV4 Antagonism : A study evaluated the structure-activity relationship (SAR) of various pyrrole derivatives. The results indicated that modifications at specific positions on the pyrrole ring significantly affected TRPV4 antagonistic activity. The presence of bulky and electron-rich substituents enhanced activity against TRPV4 while maintaining selectivity over TRPV1 .
  • Cytotoxicity Assay : The cytotoxic effects of this compound were assessed using human cervical (HeLa) and lung (A549) carcinoma cell lines. Results showed no significant cytotoxicity at concentrations up to 25 µM, indicating a favorable safety profile for further development as a therapeutic agent .

The biological activity of this compound is primarily attributed to its ability to modulate ion channels involved in pain perception and cellular signaling pathways. The chlorinated ethanone structure may enhance binding affinity and specificity towards target receptors.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone, and what critical reaction conditions must be optimized?

The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. A documented method involves reacting a pre-functionalized pyrrole derivative (e.g., 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole) with chloroacetyl chloride in the presence of a base like potassium carbonate. Solvents such as DMSO or dichloromethane are used under controlled heating (45–50°C for 4–6 hours) to achieve moderate yields (50–70%) . Reaction monitoring via TLC or HPLC is critical to avoid over-chlorination.

Q. How is the purity of this compound assessed, and what analytical techniques are most reliable?

Purity is typically determined using a combination of:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
  • NMR : Integration of proton signals (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–7.5 ppm) to detect impurities.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z ~289.1 for [M+H]⁺). Cross-validation using multiple techniques ensures >95% purity, as noted in studies involving structurally similar chloroacetyl-pyrrole derivatives .

Q. What spectroscopic methods are used to characterize this compound, and what key spectral features should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : Look for resonances corresponding to the ethanone carbonyl (δ ~200 ppm in ¹³C NMR) and the 2-phenylethyl substituent (δ 3.8–4.2 ppm for CH₂ in ¹H NMR).
  • IR Spectroscopy : A strong C=O stretch near 1700 cm⁻¹ and C-Cl stretch at 750–800 cm⁻¹ .
  • UV-Vis : Absorption maxima in the 270–290 nm range due to π→π* transitions in the aromatic system .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX software be optimized for accurate refinement?

Challenges include poor crystal quality due to flexible 2-phenylethyl groups and potential twinning. SHELXL (from the SHELX suite) is recommended for refinement:

  • Use TWIN and BASF commands to model twinning.
  • Apply restraints to anisotropic displacement parameters for the phenylethyl group to mitigate disorder.
  • High-resolution data (<1.0 Å) improves reliability. SHELX’s robustness in handling small-molecule data, even with partial disorder, is well-documented .

Q. How can researchers resolve contradictions between theoretical (DFT-calculated) and observed spectroscopic data (e.g., NMR/IR)?

Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent Correction : Use COSMO-RS models in DFT to simulate solvent shifts (e.g., DMSO-d₆ vs. CDCl₃).
  • Dynamic NMR : Variable-temperature studies to assess rotational barriers in the 2-phenylethyl group.
  • Cross-Validation : Compare IR data with gas-phase DFT calculations to isolate environmental effects .

Q. What strategies mitigate steric hindrance during functionalization of the pyrrole ring in this compound?

The 2,5-dimethyl and 2-phenylethyl groups create significant steric bulk. Effective approaches include:

  • Microwave-Assisted Synthesis : Enhances reaction rates under high pressure, reducing side reactions.
  • Bulky Solvents : Use tert-butanol to stabilize transition states.
  • Catalytic Systems : Pd-based catalysts with large ligands (e.g., XPhos) for cross-coupling reactions .

Data Contradiction Analysis

Q. How should researchers address inconsistent mass spectrometry results (e.g., unexpected adducts or fragmentation patterns)?

  • Adduct Formation : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) are common in ESI-MS. Use ammonium formate buffers to suppress adducts.
  • In-Source Decay : Lower ionization energy (e.g., 20 eV instead of 70 eV) reduces fragmentation.
  • High-Resolution Validation : HR-MS with <5 ppm error confirms molecular formula .

Methodological Tables

Analytical Technique Key Parameters Reference
HPLCC18 column, 0.1% TFA in H₂O/MeOH gradient
X-ray CrystallographySHELXL refinement, R₁ < 0.05
DFT CalculationsB3LYP/6-311+G(d,p) with solvent correction

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